molecular formula C29H20Cl4O4 B10893787 Propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate)

Propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B10893787
M. Wt: 574.3 g/mol
InChI Key: VENDSPJECHGBIR-UHFFFAOYSA-N
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Description

4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE is an organic compound characterized by the presence of multiple dichlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE typically involves the esterification of 2,4-dichlorobenzoic acid with appropriate phenolic compounds. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to optimize production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzoyl compounds, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. These interactions can lead to alterations in biochemical pathways and cellular processes, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE is unique due to its specific combination of dichlorobenzoyl groups and phenyl structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C29H20Cl4O4

Molecular Weight

574.3 g/mol

IUPAC Name

[4-[2-[4-(2,4-dichlorobenzoyl)oxyphenyl]propan-2-yl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C29H20Cl4O4/c1-29(2,17-3-9-21(10-4-17)36-27(34)23-13-7-19(30)15-25(23)32)18-5-11-22(12-6-18)37-28(35)24-14-8-20(31)16-26(24)33/h3-16H,1-2H3

InChI Key

VENDSPJECHGBIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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